molecular formula C12H15ClN2O B8294492 1-[2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole

1-[2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole

Cat. No. B8294492
M. Wt: 238.71 g/mol
InChI Key: RZIGPGIBLNULOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310748

Procedure details

Part A. A mineral oil suspension of sodium hydride (0.91 g, 50%, 37.8 mmol) was washed with hexane and dried under vacuum, then suspended in dimethylsulfoxide (20 mL). The mixture was cooled to 0° C., and a solution of 2-methyl-1H-benzimidazole (5.00 g, 37.8 mmol) was added dropwise with stirring. The mixture was stirred for 5 hours with warming to ambient temperature, then was treated dropwise with a solution of chloroethyl ether (8.90 mL, 75.6 mmol). Sodium iodide (2.83 g, 18.9 mmol) was added, and the mixture was heated to 90° C. for 18 hours. After being cooled to ambient temperature, the reaction mixture was poured into 400 mL ethyl acetate, and washed with water (3×400 mL). The aqueous phases were back-extracted in sequence with ethyl acetate (400 mL). The organic phases were combined, dried over anhydrous magnesium sulfate, filtered and evaporated. The residual oil was separated by flash chromatography to afford the product, 1-[ 2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole, as a white solid, m.p. 96°-98° C. 1H NMR (CDCl3): 7.74-7.64 (1H, m); 7.31-7.20 (3H, m); 4.31 (2H, t, J=5.4 Hz); 3.81 (2H, t, J=5.4 Hz); 3.59 (2H, t, J=5.1 Hz); 3.51 (2H, t, J=5.1 Hz); 2.64 (3H, s).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Quantity
2.83 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[N:5]=1.[Cl:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18]Cl.[I-].[Na+]>C(OCC)(=O)C>[Cl:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=[C:4]1[CH3:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NC2=C(N1)C=CC=C2
Step Three
Name
Quantity
8.9 mL
Type
reactant
Smiles
ClCCOCCCl
Step Four
Name
Quantity
2.83 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
with warming to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 90° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to ambient temperature
WASH
Type
WASH
Details
washed with water (3×400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back-extracted in sequence with ethyl acetate (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was separated by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCCOCCN1C(=NC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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